N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide can be achieved through several synthetic routes. One common method involves the acetylation of 7-hydroxy-2H-1-benzopyran-2-one (umbelliferone) with acetic anhydride in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete acetylation. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The hydroxyl and acetylamino groups play crucial roles in these interactions, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
N-(7-hydroxy-2-oxo-2H-chromen-3-yl)acetamide can be compared with other similar compounds, such as:
7-hydroxy-2H-1-benzopyran-2-one (umbelliferone): Lacks the acetylamino group, which affects its biological activity and applications.
3-acetyl-7-(diethylamino)-2H-1-benzopyran-2-one: Contains a diethylamino group instead of a hydroxyl group, leading to different chemical and biological properties.
7-methoxy-2H-1-benzopyran-2-one (herniarin): Has a methoxy group instead of a hydroxyl group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
79418-42-1 |
---|---|
Molecular Formula |
C11H9NO4 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
N-(7-hydroxy-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C11H9NO4/c1-6(13)12-9-4-7-2-3-8(14)5-10(7)16-11(9)15/h2-5,14H,1H3,(H,12,13) |
InChI Key |
MHTUDHYNPZOXPW-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2)O)OC1=O |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C(C=C2)O)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.